molecular formula C8H17N5 B13482883 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine

1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13482883
M. Wt: 183.25 g/mol
InChI Key: JODXJCZNKPOIBP-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of diethylamine with a suitable triazole precursor. One common method involves the alkylation of 1,2,4-triazole with 2-chloroethyl diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Alkylation and N-Ethylation Reactions

The diethylaminoethyl group introduces alkylation potential. In analogous triazole systems, reactions with diethyl phosphite and triethyl orthoformate under thermal conditions (125–130°C) yield bisphosphonic acids and N-ethylated derivatives . For example:

  • Primary Reaction :

    Triazole-amine+PO(OEt)2H+HC(OEt)3130CBisphosphonate+N-Ethylated products\text{Triazole-amine} + \text{PO(OEt)}_2\text{H} + \text{HC(OEt)}_3 \xrightarrow{130^\circ \text{C}} \text{Bisphosphonate} + \text{N-Ethylated products}

    This proceeds via imine cation intermediates followed by cycloaddition and oxidation .

Substrate Ratio (Amine:Orthoformate:Phosphite)Major Product YieldN-Ethylated Byproducts
1:2:437%Minimal
1:1:227%Significant

Data adapted from hydrolysis studies of similar triazole derivatives .

Hydrolysis and Acid-Base Behavior

The compound undergoes hydrolysis in acidic media (6 N HCl) to yield water-soluble derivatives. The triazole ring’s NH proton exhibits acidity (pKa ~4.5–5.0), enabling deprotonation under basic conditions . Key observations:

  • Hydrolysis : Forms 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid at 80–95% efficiency under reflux .

  • Deuterium Exchange : The triazole ring’s C5 proton exchanges with deuterium in D₂O/NaOD, confirming its acidity .

Substitution and Functionalization

The triazole’s NH and side-chain amine groups participate in nucleophilic substitutions:

  • Hydrazone Formation : Reacts with aldehydes (e.g., 4-dimethylaminobenzaldehyde) to form hydrazones, enhancing anticancer activity .

  • Thiolation : Mercapto-triazoles are synthesized via CS₂ coupling, improving chemopreventive properties .

Coordination Chemistry

The triazole nitrogen and phosphonate oxygen atoms act as ligands for metal ions. Example:

  • Cu(II) Complexation : Forms stable complexes with Cu²⁺, validated by UV-Vis and NMR titration .

Biological Activity Modulation

Reaction products exhibit enhanced bioactivity:

  • Anticancer Derivatives : Hydrazones and bisphosphonates show IC₅₀ values of 0.08–25 μM against HT-29, H460, and MCF-7 cell lines .

  • Antiosteoporotic Effects : Bisphosphonate derivatives inhibit osteoclast activity (IC₅₀ = 25 μM), comparable to zoledronate .

Synthetic Methodologies

Key routes for functionalized derivatives:

MethodConditionsYieldApplication
Alkylation with diethyl phosphite130°C, 15 h27–37%Bisphosphonate synthesis
Oxidative cyclization with SeO₂Reflux in DMF79–98%Fused heterocycles
Hydrazone condensationEthanol, RT, 12 h70–85%Anticancer agents

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanisms at the ethylamino group .

  • Cyclization : Radical intermediates and dipolar cycloadditions dominate .

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Dimethylamino)ethyl)-1h-1,2,4-triazol-3-amine
  • 1-(2-(Diethylamino)ethyl)-1h-1,2,3-triazol-4-amine
  • 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-5-amine

Uniqueness

1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-(Diethylamino)ethyl)-1H-1,2,4-triazol-3-amine, also known by its CAS Number 1179242-06-8, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H17N5. Its structure can be represented by the SMILES notation: CCN(CC)CCn1cnc(N)n1 . The presence of the triazole ring is significant as triazole derivatives are known for their diverse biological activities.

Antioxidant Activity

Recent studies have indicated that compounds with triazole rings exhibit notable antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress-related diseases. The antioxidant activity of this compound can be assessed through various mechanisms:

  • Hydrogen Atom Transfer (HAT)
  • Single Electron Transfer-Proton Transfer (SETPT)
  • Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms contribute to the compound's ability to scavenge free radicals and reduce oxidative damage in biological systems.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)6.2Induction of late apoptosis
HCT116 (Colon Cancer)27.3Cell cycle arrest in S phase
MCF-7 (Breast Cancer)43.4Pro-apoptotic activity

These findings suggest that the compound may serve as a potential candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can lead to cell cycle arrest at various phases, particularly the S phase.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving A549 cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • Case Study on Colon Cancer : In HCT116 cells, the compound induced cell cycle arrest and increased late apoptosis rates compared to untreated controls.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-(diethylamino)ethyl)-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituting a halogen atom at the triazole's 1-position with a diethylaminoethyl group under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ improve yield . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry to minimize byproducts. Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended for purification .

Q. How can tautomeric forms of this triazole derivative be characterized, and what implications do they have for reactivity?

  • Methodological Answer : Tautomerism in 1,2,4-triazoles (e.g., 1H vs. 4H forms) is analyzed using X-ray crystallography and NMR. Crystallographic studies reveal planar triazole rings with dihedral angles <5° between substituents, as seen in structurally similar 3-phenyl-1,2,4-triazol-5-amine . For NMR, ¹H and ¹³C spectra in DMSO-d₆ show distinct shifts for amine protons (δ 6.5–7.5 ppm) and triazole carbons (δ 150–160 ppm). Tautomeric stability affects reactivity: the 1H form favors nucleophilic substitution, while the 4H form may enhance hydrogen-bonding interactions .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 4°C in amber vials. Stability in aqueous solutions depends on pH: avoid strong acids/bases to prevent decomposition of the diethylaminoethyl group. Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC purity checks is recommended .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer : Use a combination of:

  • HPLC/LC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify purity (>95%).
  • FT-IR for functional groups (N-H stretch: ~3400 cm⁻¹; triazole ring: ~1600 cm⁻¹).
  • ¹H/¹³C NMR to confirm substitution patterns and amine proton integration .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, and what structural analogs show promise?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC against Gram+/Gram- bacteria). Structural analogs with fluorobenzylthio or phenyl groups (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) exhibit enhanced activity due to improved membrane penetration . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity ratios .

Q. What computational approaches predict the electronic properties and binding affinities of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51) reveals binding modes. Compare with crystallographic data from analogs (e.g., 3-pyridin-2-yl-1,2,4-triazol-5-amine) to validate poses .

Q. How should researchers resolve contradictions in reported bioactivity data across substituted triazole derivatives?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects and assay conditions. Meta-analysis of published IC₅₀/MIC values (e.g., electron-withdrawing groups enhance antifungal activity) combined with controlled re-testing under standardized protocols (CLSI guidelines) is critical. For example, bulkier substituents may reduce solubility, masking true potency .

Q. What green chemistry strategies can be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Catalytic methods (e.g., CuI/ligand systems) reduce reaction times and temperatures. For waste management, neutralize acidic/byproduct streams with Ca(OH)₂ and employ solvent recovery systems .

Q. How does crystallography inform the design of co-crystals or salts to enhance physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and hydrogen-bonding networks. For example, co-crystallization with succinic acid improves solubility via carboxylate-triazole interactions. Lattice energy calculations (MERCURY software) guide salt selection (e.g., HCl salts for stability) .

Properties

Molecular Formula

C8H17N5

Molecular Weight

183.25 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H17N5/c1-3-12(4-2)5-6-13-7-10-8(9)11-13/h7H,3-6H2,1-2H3,(H2,9,11)

InChI Key

JODXJCZNKPOIBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC(=N1)N

Origin of Product

United States

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